An In-depth Technical Guide to 5-Pyrimidinecarbonyl Chloride: Chemical Properties and Reactivity
An In-depth Technical Guide to 5-Pyrimidinecarbonyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Pyrimidinecarbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring coupled with a reactive acyl chloride group, makes it a versatile building block for the synthesis of a diverse range of pyrimidine-based compounds. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties and reactivity of 5-pyrimidinecarbonyl chloride, offering valuable data and procedural insights for professionals in the field.
Core Chemical Properties
5-Pyrimidinecarbonyl chloride is a compound with the molecular formula C₅H₃ClN₂O. While experimental data on some of its physical properties are not extensively reported in the literature, its fundamental characteristics can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 142.54 g/mol | --INVALID-LINK--[1] |
| CAS Number | 40929-48-4 | --INVALID-LINK--[1] |
| Physical State | Solid (predicted) | General knowledge based on similar compounds |
| Boiling Point | 230.8°C at 760 mmHg (Predicted) | --INVALID-LINK--[2][3] |
| Flash Point | 93.4°C (Predicted) | --INVALID-LINK--[2][3] |
| Solubility | Soluble in many organic solvents such as alcohols and ethers.[4] Reacts with water. | --INVALID-LINK--[4] |
Synthesis of 5-Pyrimidinecarbonyl Chloride
The primary method for the synthesis of 5-pyrimidinecarbonyl chloride involves the conversion of pyrimidine-5-carboxylic acid using a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. These reagents react with the carboxylic acid to form the more reactive acyl chloride.
Experimental Protocol: Synthesis from Pyrimidine-5-carboxylic Acid using Thionyl Chloride
This protocol is a representative procedure based on general methods for the synthesis of acyl chlorides from carboxylic acids.[5]
Materials:
-
Pyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyrimidine-5-carboxylic acid in an excess of thionyl chloride or in an anhydrous inert solvent like dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 5-pyrimidinecarbonyl chloride can be used directly in subsequent reactions or purified by distillation under reduced pressure.
Reactivity and Synthetic Applications
As an acyl chloride, 5-pyrimidinecarbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a key intermediate for introducing the pyrimidine-5-carbonyl moiety into various molecules.
Hydrolysis
5-Pyrimidinecarbonyl chloride reacts readily with water to hydrolyze back to pyrimidine-5-carboxylic acid. This reaction is typically vigorous and produces hydrochloric acid as a byproduct. Due to its moisture sensitivity, the compound should be handled under anhydrous conditions.
Reaction Scheme: C₅H₃ClN₂O + H₂O → C₅H₄N₂O₂ + HCl
Esterification
The reaction of 5-pyrimidinecarbonyl chloride with alcohols yields the corresponding pyrimidine-5-carboxylate esters. These reactions are generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
This protocol is a representative procedure based on general methods for esterification of acyl chlorides.
Materials:
-
5-Pyrimidinecarbonyl chloride
-
Ethanol
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve 5-pyrimidinecarbonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethanol and pyridine (or triethylamine) in DCM to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
Amidation
5-Pyrimidinecarbonyl chloride reacts with ammonia, primary amines, or secondary amines to form pyrimidine-5-carboxamides. These amides are of particular interest in drug discovery due to their potential for forming hydrogen bonds with biological targets. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.
This protocol is a representative procedure based on general methods for the amidation of acyl chlorides.
Materials:
-
5-Pyrimidinecarbonyl chloride
-
Primary or secondary amine (e.g., aniline)
-
Triethylamine or another suitable base
-
Anhydrous tetrahydrofuran (THF) or another inert solvent
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the amine and triethylamine in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 5-pyrimidinecarbonyl chloride in anhydrous THF to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Biological Significance and Drug Development
While there is limited information on the direct biological activity of 5-pyrimidinecarbonyl chloride itself, its derivatives, particularly pyrimidine-5-carboxamides and esters, are of significant interest in drug discovery.[6][7][8][9][10] The pyrimidine scaffold is a common feature in many biologically active compounds and approved drugs.[5]
Derivatives of pyrimidine-5-carboxylic acid have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many pyrimidine derivatives exhibit antiproliferative activity by targeting various enzymes and signaling pathways involved in cancer progression.
-
Anti-inflammatory Agents: Certain pyrimidine-5-carboxamide derivatives have shown potential as inhibitors of inflammatory pathways.[8]
-
Antimicrobial Agents: The pyrimidine nucleus is a key component of some antimicrobial compounds.[6]
The reactivity of 5-pyrimidinecarbonyl chloride allows for the facile synthesis of libraries of pyrimidine derivatives, which can then be screened for various biological activities. This makes it a valuable tool for lead generation and optimization in drug discovery programs.
Safety and Handling
5-Pyrimidinecarbonyl chloride is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[11]
-
Harmful if swallowed, in contact with skin, or if inhaled. [11]
-
Moisture Sensitive: Reacts with water to produce hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.[7][12][13]
Conclusion
5-Pyrimidinecarbonyl chloride is a key synthetic intermediate with high reactivity, making it a valuable building block for the synthesis of a wide array of pyrimidine derivatives. Its utility in the preparation of pyrimidine-5-carboxamides and esters, which are important scaffolds in medicinal chemistry, underscores its significance in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its effective and safe use in the laboratory.
References
- 1. Pyrimidine-5-carbonyl chloride | C5H3ClN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. 5-Pyrimidinecarbonyl chloride | CAS: 40929-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. revroum.lew.ro [revroum.lew.ro]
